4-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrobenzamide group, and a methoxyphenyl substituent.
Properties
Molecular Formula |
C19H15ClN4O6S |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O6S/c1-30-13-5-3-12(4-6-13)23-18(14-9-31(28,29)10-16(14)22-23)21-19(25)11-2-7-15(20)17(8-11)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
LUZGLQSWMIOZPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and the subsequent introduction of the nitrobenzamide and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as an antileishmanial and antimalarial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its binding to the active site of the LmPTR1 enzyme, leading to inhibition of the enzyme’s function . The compound’s antimicrobial and antioxidant activities are also linked to its ability to interact with and disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide include:
- 3-chloro-N-(4-methoxyphenyl)propanamide
- Quinolinyl-pyrazoles
- N-(4-(4-methoxyphenyl)imino-N-ethylphenyl-C)(1,2,3,4)
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in 4-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
